Hosenkoside A

説明

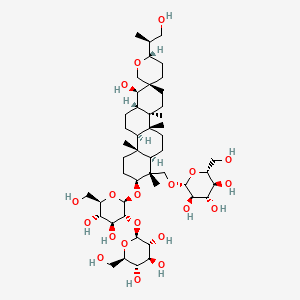

Hosenkoside A (C₄₈H₈₂O₂₀, MW 979.15, CAS 156791-82-1) is a baccharane-type glycoside isolated from the seeds of Impatiens balsamina (commonly known as garden balsam) . It exhibits significant antitumor activity by inducing apoptosis and cell cycle arrest in cancer cells . Structurally, it consists of a triterpenoid aglycone (baccharane skeleton) linked to sugar moieties. Its solubility profile includes methanol and DMSO (51.06 mM in DMSO), and it is commercially available for pharmacological research . Pharmacokinetic studies in rats show a peak plasma concentration of 162.08 ± 139.87 ng/mL at 0.67 hours post-oral administration and a terminal half-life of 5.39 ± 2.06 hours .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKFJOYCFLIWIA-MDQYKXRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hosenkoside A is typically isolated from the dried seeds of Impatiens balsamina L. The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification. The compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) .

化学反応の分析

ホセンコシドAは、以下のものを含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

4. 科学研究への応用

ホセンコシドAは、科学研究において幅広い用途があります。

化学: 配糖体の構造とその反応性を研究するためのモデル化合物として使用されます。

生物学: ヒトがんA375細胞に対してin vitroで増殖抑制活性を示しており、抗がん剤としての可能性を示唆しています.

科学的研究の応用

Hosenkoside A has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycoside structures and their reactivity.

Industry: It is used in the development of new drugs and therapeutic agents.

作用機序

ホセンコシドAは、主に細胞の増殖とアポトーシスに関与する細胞経路との相互作用を通じてその効果を発揮します。 この化合物は、特定の分子経路を標的にし、がん細胞の増殖を阻害し、プログラム細胞死を誘導します .

類似化合物との比較

Structural Isomers: Hosenkoside B and C

Hosenkoside A, B, and C are C-26/C-28 positional isomers with identical molecular formulas (C₄₈H₈₂O₂₀) but differ in the substitution position of their sugar chains (Table 1). Traditional tandem mass spectrometry (MS/MS) fails to distinguish them due to identical fragmentation patterns (e.g., m/z 631.3844 fragment ion) . However, traveling wave ion mobility spectrometry (TWIMS) coupled with predicted collision cross-section (CCS) values enables differentiation:

- CCS Values :

Despite identical predicted CCS values for A and B, their actual drift times reveal Hosenkoside B has a smaller CCS than A, attributed to its higher polarity . Chromatographically, this compound elutes later (24.16 min) than B (20.35 min) and C (22.38 min), consistent with its lower polarity .

Table 1: Structural and Physicochemical Comparison of this compound, B, and C

| Parameter | This compound | Hosenkoside B | Hosenkoside C |

|---|---|---|---|

| Molecular Formula | C₄₈H₈₂O₂₀ | C₄₈H₈₂O₂₀ | C₄₈H₈₂O₂₀ |

| CAS Number | 156791-82-1 | Not reported | 156764-83-9 |

| Sugar Chain Position | C-28 | C-26 | C-26 (distinct configuration) |

| CCS Value (Ų) | 296.9 | 296.9 | 292.7 |

| Drift Time (ms) | 11.45 | 10.55 | 10.13 |

| Polarity | Moderate | High | High |

Other Hosenkoside Derivatives

The Hosenkoside family includes additional members with expanded sugar chains or aglycone modifications:

- Hosenkoside K (C₅₄H₉₂O₂₅, MW 1141.29, CAS 160896-49-1): Features an additional hexose unit compared to this compound .

- Hosenkoside M (C₅₃H₉₀O₂₄, MW 1111.8, CAS 161016-51-9): Contains a modified aglycone structure with anti-prostate cancer activity .

- Hosenkoside G (C₄₇H₈₀O₁₉, MW 949.14, CAS 160896-46-8): Lacks one hydroxyl group compared to this compound .

Table 2: Key Derivatives of this compound

| Compound | Molecular Formula | Molecular Weight | CAS Number | Notable Features |

|---|---|---|---|---|

| Hosenkoside K | C₅₄H₉₂O₂₅ | 1141.29 | 160896-49-1 | Extra hexose unit |

| Hosenkoside M | C₅₃H₉₀O₂₄ | 1111.8 | 161016-51-9 | Modified aglycone; targets prostate cancer |

| Hosenkoside G | C₄₇H₈₀O₁₉ | 949.14 | 160896-46-8 | Reduced hydroxylation |

Pharmacological and Functional Differences

While all Hosenkosides share antitumor properties, their biological specificity varies:

- This compound : Broad-spectrum antitumor activity, inducing apoptosis across multiple cancer types .

- Hosenkoside M : Selectively inhibits prostate cancer cell proliferation and migration .

- Hosenkoside K : Used in traditional Chinese medicine (TCM) standardization, with roles in metabolic regulation .

Solubility and Bioavailability :

- This compound’s solubility in DMSO (51.06 mM) facilitates in vitro studies .

- Derivatives like Hosenkoside K and M exhibit lower solubility due to larger molecular sizes .

Analytical Challenges and Advances

Differentiating Hosenkoside isomers requires TWIMS-CCS or polarity-based chromatography due to limitations in MS/MS . For example, CCSbase-predicted CCS values combined with experimental drift times resolve ambiguities among A, B, and C . Future studies may leverage molecular networking or NMR crystallography for deeper structural insights .

生物活性

Hosenkoside A is a baccharane glycoside derived from the seeds of Impatiens balsamina. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological activity. The compound belongs to a class of natural products known for their potential therapeutic benefits. Its chemical formula and structure play a crucial role in its interaction with biological systems.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Antitumor Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it displays significant growth inhibitory effects against human cancer cell lines such as A375, which is associated with melanoma .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

Antitumor Studies

A significant body of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell cycle regulation and apoptosis .

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| Inhibition of proliferation | A375 (melanoma) | Significant growth inhibition | |

| Apoptosis induction | Various cancer lines | Increased apoptosis markers |

Antimicrobial Studies

This compound has also been evaluated for its antimicrobial efficacy. In a study assessing its activity against common pathogens, it was found to inhibit the growth of several strains, indicating its potential as a natural antimicrobial agent.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition observed | |

| Gram-negative bacteria | Moderate inhibition |

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

- Anticancer Efficacy : A case study involving cervical cancer cells demonstrated that this compound, when used in conjunction with metal complexes, exhibited enhanced inhibitory effects on cancer cell proliferation compared to controls. This suggests that modifying this compound with metal complexes may improve its therapeutic efficacy .

- Antimicrobial Applications : Another study explored the use of this compound in developing new antimicrobial formulations. The results indicated that formulations containing this compound showed improved effectiveness against resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。